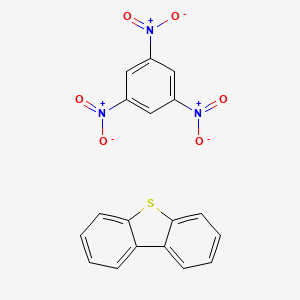

Dibenzothiophene;1,3,5-trinitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibenzothiophene: and 1,3,5-trinitrobenzene are two distinct chemical compounds with unique properties and applications. Dibenzothiophene is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring. It is commonly found as an impurity in petroleum and is known for its stability and resistance to oxidation . On the other hand, 1,3,5-trinitrobenzene is a highly explosive compound with three nitro groups attached to a benzene ring. It is primarily used in military and industrial applications due to its explosive properties .

Vorbereitungsmethoden

Dibenzothiophene: can be synthesized by the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride . This method involves the formation of a thiophene ring through the insertion of a sulfur atom between the two benzene rings. Industrial production of dibenzothiophene often involves the desulfurization of petroleum products to remove sulfur impurities.

1,3,5-Trinitrobenzene: is typically produced by the nitration of benzene derivatives. One common method involves the direct substitution of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid . Another method involves the oxidation and decarboxylation of methylbenzene to yield 1,3,5-trinitrobenzene .

Analyse Chemischer Reaktionen

Dibenzothiophene: undergoes various chemical reactions, including oxidation, reduction, and substitution. It is electron-rich and naturally undergoes aromatic substitution para to the sulfide . Oxidation with peroxides gives the sulfoxide, while reduction with lithium results in the scission of one carbon-sulfur bond .

1,3,5-Trinitrobenzene: is a powerful oxidizing agent and can react violently with reducing materials such as aluminum, boron phosphide, and sodium cyanide . It forms charge-transfer complexes with electron-rich arenes and can be reduced to 1,3,5-triaminobenzene, a precursor to phloroglucinol .

Wissenschaftliche Forschungsanwendungen

Dibenzothiophene: is widely used in scientific research, particularly in the study of desulfurization processes in the petroleum industry. It serves as a model compound for understanding the removal of sulfur impurities from fuels . Additionally, dibenzothiophene derivatives are used in the synthesis of pharmaceuticals and agrochemicals.

1,3,5-Trinitrobenzene: has several applications in scientific research, including its use as a high explosive compound for commercial mining and military applications . It is also used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds .

Wirkmechanismus

The mechanism of action of dibenzothiophene involves its interaction with desulfurization catalysts, which facilitate the removal of sulfur atoms from the compound. This process is crucial for producing cleaner fuels with lower sulfur content .

1,3,5-Trinitrobenzene: exerts its effects through its strong oxidizing properties. It can cause violent reactions with reducing agents, leading to the release of energy in the form of explosions . The compound’s molecular targets include various reducing materials, and its pathways involve the transfer of electrons during oxidation-reduction reactions .

Vergleich Mit ähnlichen Verbindungen

Dibenzothiophene: is similar to other sulfur-containing aromatic compounds such as thiophene, benzothiophene, and dibenzofuran . dibenzothiophene is unique due to its stability and resistance to oxidation, making it a valuable model compound for desulfurization studies.

1,3,5-Trinitrobenzene: can be compared to other nitroaromatic compounds such as 1,2,3-trinitrobenzene and trinitrotoluene (TNT) . While all these compounds are highly explosive, 1,3,5-trinitrobenzene is more explosive than TNT but is also more expensive to produce . Its unique properties make it suitable for specific applications in mining and military operations.

Eigenschaften

CAS-Nummer |

65373-31-1 |

|---|---|

Molekularformel |

C18H11N3O6S |

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

dibenzothiophene;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C12H8S.C6H3N3O6/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |

InChI-Schlüssel |

IUYXPZGOYDCDFJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)

![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)

![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)

![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)

![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)